molecular formula C17H19NO B13998422 n-(Biphenyl-2-yl)-3-methylbutanamide CAS No. 5439-23-6

n-(Biphenyl-2-yl)-3-methylbutanamide

Cat. No.: B13998422
CAS No.: 5439-23-6
M. Wt: 253.34 g/mol
InChI Key: AGVHQHNPCTYIDJ-UHFFFAOYSA-N
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Description

n-(Biphenyl-2-yl)-3-methylbutanamide: is an organic compound that features a biphenyl moiety linked to a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Biphenyl-2-yl)-3-methylbutanamide typically involves the coupling of biphenyl derivatives with butanamide precursors. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a biphenyl boronic acid with a butanamide halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of biphenyl derivatives often employs scalable methods such as the Ullmann reaction or Negishi coupling . These methods involve the use of metal catalysts and can be optimized for large-scale synthesis by adjusting reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: n-(Biphenyl-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of n-(Biphenyl-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds .

Comparison with Similar Compounds

  • Biphenyl-2-yl-3-methylbutanoic acid
  • Biphenyl-2-yl-3-methylbutylamine
  • Biphenyl-2-yl-3-methylbutanol

Uniqueness: n-(Biphenyl-2-yl)-3-methylbutanamide is unique due to its specific combination of a biphenyl moiety and a butanamide group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

5439-23-6

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

3-methyl-N-(2-phenylphenyl)butanamide

InChI

InChI=1S/C17H19NO/c1-13(2)12-17(19)18-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI Key

AGVHQHNPCTYIDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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